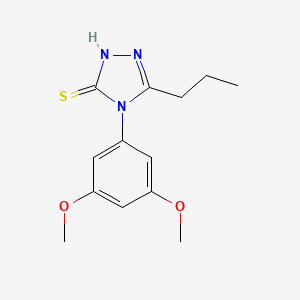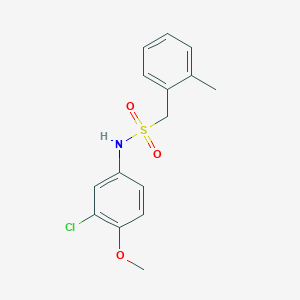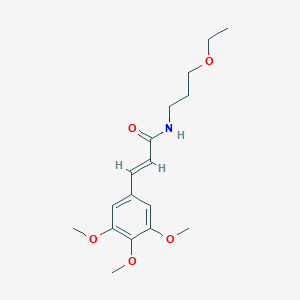![molecular formula C17H17BrN4O5 B4812149 2-(5-BROMO-2-ETHOXY-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE](/img/structure/B4812149.png)
2-(5-BROMO-2-ETHOXY-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE
Vue d'ensemble
Description
2-(5-BROMO-2-ETHOXY-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated phenoxy group, an ethoxy substituent, and a hydrazonomethyl linkage to a nitrophenyl group
Méthodes De Préparation
The synthesis of 2-(5-BROMO-2-ETHOXY-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Ethoxylation: The ethoxy group is introduced via nucleophilic substitution, often using ethyl iodide or ethyl bromide in the presence of a base.
Hydrazonomethylation: The hydrazonomethyl group is formed by reacting the phenoxy compound with a hydrazone derivative, typically under acidic or basic conditions.
Nitrophenylation: The final step involves coupling the hydrazonomethylated phenoxy compound with a nitrophenyl derivative, often using a coupling reagent like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
2-(5-BROMO-2-ETHOXY-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(5-BROMO-2-ETHOXY-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, enabling the construction of diverse chemical libraries for screening and development.
Biological Research: The compound’s interactions with biological systems are investigated to understand its potential as a therapeutic agent or as a tool for probing biological pathways.
Mécanisme D'action
The mechanism of action of 2-(5-BROMO-2-ETHOXY-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazonomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the nitrophenyl and bromophenoxy groups can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to downstream effects on cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(5-BROMO-2-ETHOXY-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE include other phenoxyacetamide derivatives, such as:
2-(5-BROMO-2-METHOXY-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE: Similar structure with a methoxy group instead of an ethoxy group.
2-(5-CHLORO-2-ETHOXY-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE: Similar structure with a chlorine atom instead of a bromine atom.
2-(5-BROMO-2-ETHOXY-4-{[(E)-2-(4-AMINOPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE: Similar structure with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
2-[5-bromo-2-ethoxy-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN4O5/c1-2-26-15-7-11(14(18)8-16(15)27-10-17(19)23)9-20-21-12-3-5-13(6-4-12)22(24)25/h3-9,21H,2,10H2,1H3,(H2,19,23)/b20-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFKSDYFROQONT-AWQFTUOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])Br)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])Br)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-{4-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-yl}pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4812075.png)
![1-(3-Fluorophenyl)-3-[1-(pyridin-3-yl)ethyl]urea](/img/structure/B4812088.png)

![1-[4-(2-chloro-6-nitrophenoxy)phenyl]ethanone](/img/structure/B4812100.png)

![2-Methyl-8-[3-(4-propan-2-ylphenoxy)propoxy]quinoline](/img/structure/B4812110.png)

![4-[(4-chlorobenzyl)amino]-3-methylbenzoic acid](/img/structure/B4812126.png)

![PROPAN-2-YL 5-CARBAMOYL-2-(2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B4812132.png)
![N~1~-(5-CHLORO-2-METHYLPHENYL)-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE](/img/structure/B4812133.png)
![1-(4-fluorophenyl)-4-[3-(4-isopropylphenyl)propanoyl]piperazine](/img/structure/B4812136.png)
![Ethyl 1-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanoyl]piperidine-4-carboxylate](/img/structure/B4812142.png)
